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Compound of Interest

Compound Name: 3-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B475630

An In-depth Technical Guide on the Physical Characteristics of 3-(1H-pyrrol-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical
and chemical properties of 3-(1H-pyrrol-1-yl)benzoic acid (CAS No. 61471-45-2). The
document is intended for researchers, scientists, and professionals in the field of drug
development and chemical synthesis. It consolidates data on the compound's molecular
structure, physicochemical properties, and spectroscopic characteristics. Standard
experimental protocols for determining these properties are also detailed to aid in laboratory
research.

Chemical Identity and Structure

3-(1H-pyrrol-1-yl)benzoic acid is an aromatic carboxylic acid derivative. Its structure consists
of a benzoic acid moiety substituted at the meta-position (position 3) with a 1H-pyrrol-1-yl

group.
o |[UPAC Name: 3-(1H-pyrrol-1-yl)benzoic acid[1][2]
e CAS Number: 61471-45-2[1][2][3][4]

e Molecular Formula: C11HoaNO2[2][3]
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e Molecular Weight: 187.19 g/mol [3][4] (also reported as 187.2 g/mol [1] and 187.198 g/mol
[2])

e InChl Key: PODFNQCZFHLJPH-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of 3-(1H-pyrrol-1-yl)benzoic acid are summarized in the
table below. These properties are crucial for understanding its behavior in various chemical and
biological systems, including its suitability for pharmaceutical formulation.

Property Value Source | Notes
Appearance Light yellow to yellow solid [4]
Melting Point 180 °C [3][4]
Boiling Point 376.6 £ 25.0 °C Predicted[4]
175178 °C Ambiguous, may be at
reduced pressure[1]
Density 1.18 + 0.1 g/cm3 Predicted[4]
pKa 3.73+£0.10 Predicted[4]
Purity 97% Typical commercial purity[1]

Solubility Profile

Specific experimental solubility data for 3-(1H-pyrrol-1-yl)benzoic acid is not readily available
in the literature. However, based on the structure, which contains both a polar carboxylic acid
group and a less polar pyrrole-substituted benzene ring, its solubility can be inferred. The
parent compound, benzoic acid, exhibits low solubility in water but is more soluble in organic
solvents like ethanol and methanol.[5][6][7] It is expected that 3-(1H-pyrrol-1-yl)benzoic acid
would follow a similar trend, demonstrating solubility in polar organic solvents.

Spectroscopic Data
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Spectroscopic analysis is essential for the structural confirmation and purity assessment of the
compound. While specific spectra for this isomer are not widely published, the expected
characteristics can be derived from the analysis of similar compounds, such as benzoic acid
and other pyrrole-substituted aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on
the pyrrole ring and the benzene ring. The pyrrole protons would likely appear as two
multiplets. The four protons on the disubstituted benzene ring would exhibit complex splitting
patterns in the aromatic region. A broad singlet corresponding to the carboxylic acid proton
would be observed far downfield.

e 13C NMR: The carbon NMR spectrum for benzoic acid shows signals around 172 ppm
(carboxyl carbon), and between 128-134 ppm for the aromatic carbons.[8] For 3-(1H-pyrrol-
1-yl)benzoic acid, additional signals corresponding to the four unique carbons of the pyrrole
ring would be expected, alongside the signals for the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 3-(1H-
pyrrol-1-yl)benzoic acid (Molecular Weight: 187.19), high-resolution mass spectrometry
(HRMS) would confirm the elemental composition. Common ionization techniques like
Electrospray lonization (ESI) would likely show a prominent peak for the deprotonated
molecule [M-H]~ at m/z 186 or the protonated molecule [M+H]* at m/z 188.

Experimental Protocols

Standard methodologies for determining the key physical characteristics are outlined below.
These protocols provide a framework for the experimental validation of the properties of 3-(1H-
pyrrol-1-yl)benzoic acid.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, dry sample
of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus.
The temperature is gradually increased, and the range from which the substance first begins to
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melt until it becomes completely liquid is recorded as the melting point. For a pure substance,
this range is typically narrow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 3-(1H-pyrrol-1-yl)benzoic acid is dissolved
in about 0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCI3) in an NMR tube.

o Data Acquisition: The tube is placed in an NMR spectrometer (e.g., 400 MHz). *H and 13C
NMR spectra are acquired at room temperature.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the
spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual
solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry

o Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile
solvent, such as methanol or acetonitrile.

¢ Analysis: The solution is introduced into the mass spectrometer, typically using an ESI
source. The instrument is operated in either positive or negative ion mode to detect the
molecular ion and any characteristic fragments.

o Data Interpretation: The resulting mass-to-charge ratio (m/z) of the most abundant ion is
used to confirm the molecular weight of the compound.

Visualizations

The following diagrams illustrate the general workflow for characterizing a chemical compound
and the relationship between its structure and properties.
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General Workflow for Physicochemical Characterization
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Caption: A general workflow for the synthesis and characterization of a chemical compound.
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Structure-Property Relationships
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Caption: Relationship between the chemical structure and its key physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical characteristics of 3-(1H-pyrrol-1-yl)benzoic
acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b475630#physical-characteristics-of-3-1h-pyrrol-1-yl-
benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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